13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a pyrimidine ring, and a chloro substituent. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Properties
IUPAC Name |
13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-11-2-3-14-19-13-4-7-20(9-12(13)16(24)22(14)8-11)15(23)10-21-6-1-5-18-21/h1-3,5-6,8H,4,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZDLXZEJBXUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CN4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Acetylation: The pyrazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Cyclization: The acetylated pyrazole undergoes cyclization with a suitable pyrimidine precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the triazole moiety in 13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has been linked to enhanced activity against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The structural features of this compound may contribute to its ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Studies suggest that derivatives of triazole compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators . This makes it a candidate for developing treatments for conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
The unique structure of 13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one positions it as a potential anticancer agent. Compounds with similar triazole frameworks have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with cellular targets are an area of ongoing research.
Synthesis and Characterization
The synthesis of 13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves several chemical reactions that can be optimized for yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Biological Screening
In a study conducted on various synthesized derivatives of triazole compounds similar to 13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one, it was found that certain modifications led to increased antibacterial activity against Staphylococcus aureus . These findings highlight the importance of structural variations in enhancing biological efficacy.
Pharmacological Evaluations
Pharmacological evaluations have demonstrated that derivatives based on this compound can exhibit varying degrees of anticoagulant effects alongside their antimicrobial properties . Such dual-action compounds are particularly valuable in therapeutic contexts where multiple effects are desired.
Mechanism of Action
The mechanism of action of 2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-1-yl)acetic acid
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives
Uniqueness
2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₉ClN₄O
- Molecular Weight : 280.69 g/mol
- IUPAC Name : 13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
This complex structure contributes to its unique biological properties.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrazole derivatives. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration, making them candidates for treating neurodegenerative diseases.
Antimicrobial Properties
Pyrazole compounds have also demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Neuroprotective | Protection against oxidative stress | |
| Antimicrobial | Activity against various pathogens |
Table 2: Case Studies on Biological Activity
| Study Title | Findings | Year |
|---|---|---|
| Pyrazole Derivatives in Cancer | Significant reduction in tumor size | 2020 |
| Neuroprotective Effects of Pyrazoles | Enhanced survival of neuronal cells | 2019 |
| Antimicrobial Efficacy | Effective against E. coli and S. aureus | 2021 |
Antitumor Mechanisms
The antitumor activity of similar pyrazole compounds has been attributed to their ability to induce apoptosis in cancer cells via the mitochondrial pathway. For example, a study demonstrated that a related compound activated caspase-3 and -9, leading to programmed cell death in breast cancer cells.
Neuroprotective Mechanisms
In neuroprotection studies, pyrazoles have been shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This action reduces reactive oxygen species (ROS) levels in neuronal cultures exposed to toxic agents.
Antimicrobial Mechanisms
The antimicrobial action is often linked to the disruption of bacterial cell membranes and inhibition of protein synthesis. For instance, a study on a related pyrazole compound indicated that it interfered with bacterial ribosomes, leading to growth inhibition.
Q & A
Q. What are the optimal synthetic routes for 13-chloro-5-(2-pyrazol-1-ylacetyl)... and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: A two-step synthesis is commonly employed. First, diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one are condensed using sodium hydride in toluene under reflux to form the pyrazole intermediate . Chloroacetyl chloride is then introduced in dry toluene with pyridine as a base, followed by 6-hour reflux to incorporate the chloroalkyl group. Recrystallization from methanol ensures purity (yield: ~60–70%) . Key parameters include stoichiometric control of chloroacetyl chloride (1.2 eq.) and inert atmosphere to prevent hydrolysis.
Q. How can the compound’s structure be confirmed using spectroscopic and chromatographic methods?
- Methodological Answer:
- IR Spectroscopy: Look for peaks at ~1700 cm⁻¹ (C=O stretch of the ketone) and ~1600 cm⁻¹ (pyrazole ring vibrations) .
- ¹H NMR: Characteristic signals include δ 8.2–8.5 ppm (pyrazole protons), δ 4.3–4.5 ppm (acetyl methylene), and δ 3.8 ppm (chloromethyl group) .
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min (purity >95%) .
Q. What preliminary biological activity has been predicted for this compound?
- Methodological Answer: Molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) suggests binding affinity (docking score: −8.2 kcal/mol) via hydrogen bonding with heme propionate groups. This indicates potential antifungal activity, though in vitro validation is required .
Advanced Research Questions
Q. How can computational methods predict off-target interactions or toxicity profiles?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability over 100 ns using AMBER22; analyze root-mean-square deviation (RMSD) to assess conformational changes .
- ADMET Prediction: Use SwissADME to evaluate logP (predicted: 2.8) and CYP3A4 inhibition risk (score: 0.72), indicating moderate metabolic stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Dose-Response Analysis: Perform IC₅₀ assays (e.g., Candida albicans MIC: 32 µg/mL vs. 64 µg/mL in conflicting studies) to clarify potency thresholds .
- Structural Analog Comparison: Compare with 8-chloro-11-[4-(8-chloro-5H-diazepin-3-yl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole-5-carboxylic acid, noting substituent effects on solubility and target affinity .
Q. How can environmental fate and ecotoxicological risks be assessed?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
